molecular formula C6H7NO2 B14818960 Cyanomethyl 2-methylprop-2-enoate CAS No. 7726-87-6

Cyanomethyl 2-methylprop-2-enoate

Cat. No.: B14818960
CAS No.: 7726-87-6
M. Wt: 125.13 g/mol
InChI Key: KXTNMKREYTVOMX-UHFFFAOYSA-N
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Description

Cyanomethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₆H₇NO₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl 2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with chloroacetonitrile. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyanomethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.

    Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: This compound is employed in the production of adhesives, coatings, and resins .

Mechanism of Action

The mechanism of action of cyanomethyl 2-methylprop-2-enoate involves its reactivity with nucleophiles and electrophiles. The cyano group and the ester functionality make it a versatile intermediate in various chemical reactions. It can form covalent bonds with target molecules, leading to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyanomethyl 2-methylprop-2-enoate is unique due to its combination of the cyano group and the ester functionality, which provides it with distinct reactivity and versatility in synthetic applications. This makes it a valuable compound in both research and industrial settings .

Properties

CAS No.

7726-87-6

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

cyanomethyl 2-methylprop-2-enoate

InChI

InChI=1S/C6H7NO2/c1-5(2)6(8)9-4-3-7/h1,4H2,2H3

InChI Key

KXTNMKREYTVOMX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC#N

Origin of Product

United States

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